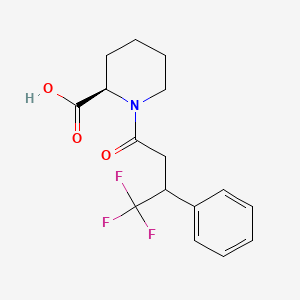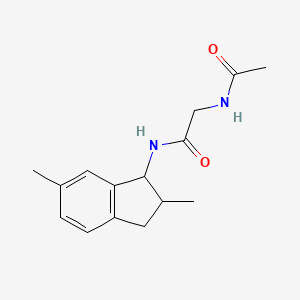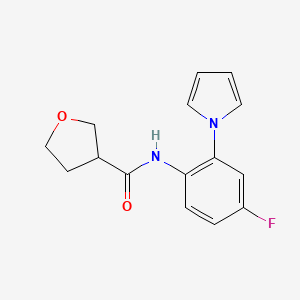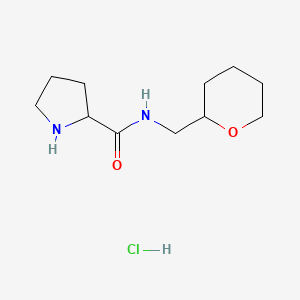![molecular formula C14H18N2O2S2 B7643837 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline, commonly known as DMMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMA belongs to the class of compounds known as thiazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
DMMA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. DMMA has been shown to have potent antitumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy. Additionally, DMMA has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of DMMA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell division and proliferation. Specifically, DMMA has been shown to inhibit the activity of tubulin, a protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin activity, DMMA can prevent the formation of new cancer cells and slow the growth of existing tumors.
Biochemical and Physiological Effects:
DMMA has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, DMMA has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMMA is its high potency and specificity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, DMMA also has some limitations for lab experiments. For example, it can be difficult to work with due to its high toxicity, and it may require specialized equipment and handling procedures.
Orientations Futures
There are many potential future directions for research on DMMA. One area of interest is in the development of new cancer therapies based on DMMA. Researchers are also interested in exploring the potential applications of DMMA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of DMMA, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
DMMA can be synthesized using a variety of methods, including the reaction of 2,4-dimethylthiazole with methyl 4-methyl-3-nitrobenzenesulfonate, followed by reduction with sodium dithionite. Alternatively, DMMA can be synthesized by reacting 2,4-dimethylthiazole with 4-methyl-3-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite. These methods have been optimized to produce high yields of DMMA with high purity.
Propriétés
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-9-5-6-12(7-14(9)20(4,17)18)15-8-13-10(2)16-11(3)19-13/h5-7,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEQSCFVLADIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(N=C(S2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol](/img/structure/B7643763.png)
![5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)

![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)

![N-[(2S)-1-amino-1-oxopropan-2-yl]-3-ethylthiophene-2-carboxamide](/img/structure/B7643813.png)

![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)

![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)